molecular formula C12H10ClN3O3 B3755632 3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B3755632
M. Wt: 279.68 g/mol
InChI Key: NCRKKEBCLAMFKA-UHFFFAOYSA-N
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Description

3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a carboxylic acid group and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

    Attachment of the Chlorinated Aniline Moiety: The chlorinated aniline group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, hydroxylated compounds, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-CHLOROANILINO)CARBONYL]AMINO]BENZOIC ACID: This compound has a similar structure but with a benzoic acid moiety instead of a pyrazole ring.

    4-[(3-CHLOROANILINO)CARBONYL]AMINO]BENZAMIDE: This compound features a benzamide group and shares the chlorinated aniline moiety.

Uniqueness

3-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The presence of the pyrazole ring can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different core structures.

Properties

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-16-6-9(12(18)19)10(15-16)11(17)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRKKEBCLAMFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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